5-Indolylboronic acid

概要

説明

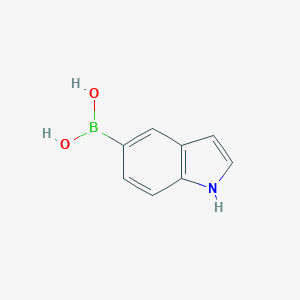

5-Indolylboronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound is characterized by the presence of a boronic acid group attached to the 5-position of the indole ring. This unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions: 5-Indolylboronic acid can be synthesized through several methods. One common approach involves the lithiation of indole followed by reaction with borates. This method takes advantage of ortho-metalation, where the lithiation occurs at the 5-position of the indole ring . Another method involves the hydroboration of indole derivatives, where a B-H bond is added across an alkene or alkyne to form the boronic acid .

Industrial Production Methods: Industrial production of indole-5-boronic acid typically involves large-scale hydroboration reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of these reactions .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

5-Indolylboronic acid is widely employed in Suzuki-Miyaura reactions to form biaryl or heterobiaryl bonds. Key applications include:

Aryl/Heteroaryl Halides and Tosylates

-

Coupling with aryl bromides, chlorides, and mesylates proceeds efficiently using Pd catalysts (e.g., Pd(OAc)₂ with ligands like L2 ) and bases (K₃PO₄, Cs₂CO₃).

Heteroaryl Tosylates

-

Coupling with heteroaryl tosylates (e.g., quinoline, benzothiazole derivatives) avoids hydrolysis side reactions observed with mesylates. Yields range from 70–90% .

| Entry | Substrate | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 1 | 3-Pyridylboronic acid | Pd(OAc)₂/L2, K₃PO₄ | 98 | |

| 2 | 2-Chloropyrazine | Pd(PPh₃)₄, Na₂CO₃ | 78 | |

| 3 | 4-Bromo-3,5-dimethylisoxazole | Pd(OAc)₂/L2, Cs₂CO₃ | 17 |

Oxidative Cross-Coupling with Mercaptoacetylenes

Palladium/copper-catalyzed oxidative cross-coupling with mercaptoacetylenes produces sulfur-containing indole derivatives:

-

Example: Reaction with phenylacetylene under Cu(OAc)₂ catalysis yields 5-(phenylthio)indoles (65–82% yields) .

Trifluoromethylation

This compound participates in trifluoromethylation reactions to introduce CF₃ groups. This is critical for medicinal chemistry applications:

-

Trifluoromethylated indoles are synthesized using CF₃ sources (e.g., Togni’s reagent) under Pd catalysis (60–75% yields) .

Aryl-Substituted Furocoumarins and Methanobenzindoles

-

Suzuki coupling with bromobenzofurans or coumarins yields bioactive heterocycles (e.g., tubulin polymerization inhibitors) .

Tris-Indole Formation

-

Double arylation of 5,7-dibromoindole with excess boronic acid in water/Pd(PPh₃)₄ produces tris-indoles (52–81% yields) .

Transition-Metal-Free Borylation

-

Direct borylation of 5-bromoindole using pinacolborane (pinB-Bpin) under light irradiation yields this compound (35–75%) .

Directed C–H Borylation

-

Rhodium-catalyzed borylation at the C2 position of indoles using directing groups (e.g., ester or amide) achieves regioselectivity .

Protodeboronation Considerations

Protodeboronation (C–B bond cleavage to form C–H) is a competing side reaction in acidic or aqueous conditions. Mitigation strategies include:

Case Study: Nucleoside Modifications

This compound is used to synthesize indole-modified nucleosides via Suzuki coupling:

-

Reaction with 5-iodo-2'-deoxyuridine yields 5-(5-indolyl)-2'-deoxyuridine (dUind) for antiviral studies (75% yield after purification) .

Key Research Findings

-

Catalyst Efficiency : Ligand L2 (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) significantly enhances coupling yields with heteroaryl substrates .

-

Solvent Effects : Polar aprotic solvents (DME, t-AmOH) improve reaction rates compared to toluene .

-

Microwave Assistance : Reactions in water under microwave irradiation reduce reaction times (1–2 hours) .

科学的研究の応用

Overview and Properties

5-Indolylboronic acid is characterized by its molecular formula and a molecular weight of 160.97 g/mol. It is a stable, non-toxic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

3.1. Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent:

- MMP-13 Inhibitors : It has been identified as a lead compound for developing inhibitors targeting matrix metalloproteinase-13 (MMP-13), which is implicated in arthritic diseases .

- Cancer Therapeutics : Substituted indoles derived from this compound have shown activity against various cancer cell lines, acting as selective tumor-associated carbonic anhydrase inhibitors .

3.2. Sensor Development

The compound is utilized in developing sensors for detecting carbohydrates:

- Fluorescent Sensors : Indolylboronic acids exhibit significant changes in fluorescence upon binding carbohydrates, making them suitable for sensor applications in biological systems . Case studies have demonstrated their use in real-time monitoring of glucose levels, which is crucial for diabetes management.

3.3. Material Science

In material chemistry, this compound serves as a building block for synthesizing advanced materials:

- Organic Photovoltaics : It has been used to create donor-acceptor systems that enhance the efficiency of solar cells through improved charge transfer properties .

- Polymer Chemistry : The compound is involved in synthesizing functionalized polymers with tailored properties for specific applications, such as drug delivery systems.

4.1. Case Study: MMP-13 Inhibition

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitor of MMP-13 | |

| Related Indole Derivatives | Selective cytotoxicity against cancer cells |

4.2. Case Study: Fluorescent Sensor Development

| Sensor Type | Detection Limit | Application |

|---|---|---|

| Fluorescent Indolylboronic Acid Sensor | Low micromolar range | Glucose monitoring in biological fluids |

作用機序

The mechanism of action of indole-5-boronic acid involves its ability to form reversible covalent bonds with biological molecules. This property is exploited in the design of enzyme inhibitors and other therapeutic agents. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity . Additionally, the indole ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding .

類似化合物との比較

- Indole-3-boronic acid

- Indole-7-boronic acid

- Indole-2-boronic acid

Comparison: 5-Indolylboronic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to indole-3-boronic acid, indole-5-boronic acid exhibits different reactivity in Suzuki-Miyaura coupling reactions due to the electronic effects of the boronic acid group at the 5-position . Additionally, the biological activity of indole-5-boronic acid can differ from other indole boronic acids due to variations in molecular interactions with biological targets .

生物活性

5-Indolylboronic acid is a notable compound within the class of indole derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its ability to form reversible boronic esters with reducing sugars in aqueous environments. This property enhances its utility in biological systems, particularly in the context of sugar recognition and binding. The compound exhibits stronger Lewis acidity compared to its parent boronic acid, which facilitates its interactions with various biological molecules .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Sugar Binding : It forms stable complexes with oligosaccharides, exhibiting selectivity based on chain length and structural features. The binding constants for maltodextrins increase with the length of the glucose chain, indicating a preference for longer oligosaccharides .

- Inhibition of Enzymatic Activity : Indole derivatives, including this compound, have been studied for their potential as inhibitors of various enzymes. For instance, they can act as selective inhibitors for tumor-associated carbonic anhydrases and other targets relevant to cancer therapy .

- Antiviral Properties : Some studies suggest that indole derivatives may inhibit viral replication, particularly against hepatitis C virus genotypes, showcasing their potential in antiviral drug development .

Table 1: Summary of Biological Activities

Case Study: Sugar-Binding Properties

A study highlighted the unique ability of this compound to selectively bind oligosaccharides. The research utilized fluorescence and NMR spectroscopy to monitor the binding equilibrium between the neutral trivalent acid and its anionic tetravalent ester. This selectivity is crucial for applications in drug design where sugar recognition is essential .

Case Study: Antiviral Applications

In another investigation, the antiviral efficacy of this compound was evaluated against different strains of hepatitis C virus. The compound demonstrated broad activity across genotypes, suggesting its potential as a lead compound for antiviral drug development. The mechanism involved interference with viral replication processes, although specific pathways remain to be fully elucidated .

Synthesis and Applications

The synthesis of this compound typically involves methods such as palladium-catalyzed borylation reactions. These synthetic routes allow for the efficient production of indole derivatives with high yields and purity, facilitating their application in medicinal chemistry .

Table 2: Synthesis Methods Overview

特性

IUPAC Name |

1H-indol-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHADYSUJZAPXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370251 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144104-59-6 | |

| Record name | Indole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indolylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-Indolylboronic acid interact with sugars, and what makes this interaction significant?

A1: this compound reversibly forms boronic esters with reducing sugars in aqueous solutions []. This interaction is particularly noteworthy due to the increased Lewis acidity of the resulting boronates compared to the parent boronic acid. This difference in acidity allows for an equilibrium between the neutral trivalent acid and the anionic tetravalent ester at specific pH levels, enabling the monitoring of sugar binding through fluorescence or 11B NMR spectroscopy []. Interestingly, this compound exhibits selectivity towards oligosaccharides, with binding constants increasing with chain length, a phenomenon attributed to intracomplex oligosaccharide-indole interactions [].

Q2: Can this compound be used in the synthesis of complex molecules? What are the advantages of employing this compound in such reactions?

A2: Yes, this compound serves as a valuable building block in palladium-catalyzed cross-coupling reactions. It readily reacts with aryl and heteroaryl halides, leading to the regioselective formation of 5-arylated indoles in good yields [, ]. This method provides a straightforward route to access diversely substituted indole derivatives, which are prevalent in numerous bioactive compounds. The use of this compound in these reactions offers advantages such as mild reaction conditions, high selectivity, and broad substrate scope, making it an attractive tool for synthetic chemists.

Q3: Are there any examples of this compound being incorporated into materials for specific applications?

A3: Indeed, this compound's ability to interact with sugars has led to its incorporation into sensing materials. For example, researchers have developed a poly(this compound)-based molecular imprint doped with carbon dots for the fluorometric determination of glucose []. This highlights the potential of this compound for developing sensitive and selective sensors for biologically relevant molecules.

Q4: Does the presence of a heteroatom in the boronic acid coupling partner affect the efficiency of the reaction with this compound?

A4: Research indicates that the presence of heteroatoms in the boronic acid coupling partner does not hinder the reaction with this compound []. In fact, various heteroarylboronic acids, including 3-thiophenylboronic acid, 3-furylboronic acid, and 3-pyridylboronic acid, were successfully coupled with aryl and heteroaryl tosylates in satisfactory yields []. This tolerance towards heteroatoms broadens the synthetic utility of this compound, enabling the preparation of diversely substituted indole derivatives relevant to medicinal chemistry and materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。